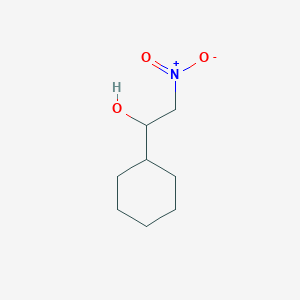

1-Cyclohexyl-2-nitroethanol

概要

説明

1-Cyclohexyl-2-nitroethanol is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-cyclohexyl-2-nitroethanol, and what analytical methods validate its purity?

This compound can be synthesized via nitroaldol (Henry) reactions between cyclohexanecarboxaldehyde and nitromethane under basic conditions. A typical protocol involves:

- Step 1 : Mix equimolar amounts of cyclohexanecarboxaldehyde and nitromethane in ethanol.

- Step 2 : Add a catalytic amount of ammonium acetate or K₂CO₃ to initiate the reaction.

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent).

Validation :

- NMR : Confirm the presence of the nitro group (δ ~4.5 ppm for CH₂NO₂) and cyclohexyl protons (δ ~1.2–1.8 ppm).

- HPLC with chiral columns (e.g., Chiralpak IC) to assess enantiopurity if asymmetric synthesis is attempted .

- IR spectroscopy : Look for NO₂ asymmetric stretching (~1540 cm⁻¹) and OH stretching (~3400 cm⁻¹) .

Q. How should researchers handle this compound to ensure laboratory safety?

Key precautions :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers away from oxidizers and heat sources (stable below 25°C).

- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and neutralize with weak bases (e.g., sodium bicarbonate) .

Safety thresholds :

Q. What spectroscopic databases are reliable for characterizing this compound?

- NIST Chemistry WebBook : Provides IR, NMR, and mass spectrometry reference data for structurally similar nitroalcohols .

- PubChem : Validates molecular formula (C₈H₁₅NO₃) and IUPAC naming conventions .

- CAS Common Chemistry : Cross-references CAS registry numbers and safety protocols under CC-BY-NC 4.0 licensing .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using chiral catalysts?

Methodology :

- Catalyst screening : Test organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Cu(II)-BOX) to induce asymmetry in the Henry reaction.

- Chromatographic analysis : Use Chiralpak IC columns (Hex/IPA = 97:3, 1 mL/min) to resolve enantiomers; retention times differ by ~2.5 minutes (major: 28.7 min, minor: 31.2 min) .

- Enantiomeric excess (ee) : Calculate using peak area ratios from HPLC traces. Aim for ≥90% ee by adjusting catalyst loading (5–10 mol%) and reaction temperature (0–25°C).

Challenges :

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Case example : Discrepancies in IR absorption bands for nitro groups.

- Step 1 : Cross-validate with computational chemistry (DFT calculations for vibrational modes).

- Step 2 : Compare solvent effects (e.g., KBr pellet vs. solution-phase IR) to identify shifts due to hydrogen bonding .

- Step 3 : Consult NIST’s uncertainty margins (±5 cm⁻¹ for IR) and replicate measurements under controlled humidity .

Q. What catalytic applications exist for this compound in organic synthesis?

Applications :

- Intermediate in alkaloid synthesis : The nitro group facilitates reduction to amines (e.g., using H₂/Pd-C) for constructing cyclohexylamine derivatives .

- Magnetic nanoparticle catalysis : Functionalized Fe₃O₄ nanoparticles can enhance reaction rates in asymmetric Henry reactions (reported yield: 75–85%) .

Optimization :

- Screen solvents (e.g., THF vs. DMF) to improve catalyst recyclability.

Q. How can researchers mitigate environmental hazards during large-scale reactions involving this compound?

Waste management :

特性

分子式 |

C8H15NO3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC名 |

1-cyclohexyl-2-nitroethanol |

InChI |

InChI=1S/C8H15NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8,10H,1-6H2 |

InChIキー |

QAOFQUYFFYEOET-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C(C[N+](=O)[O-])O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。